molecular formula C20H24N2O4S B6573152 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide CAS No. 946383-92-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide

Cat. No.: B6573152
CAS No.: 946383-92-2
M. Wt: 388.5 g/mol
InChI Key: WIIYSOMWIXXEDG-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide is an organic compound that belongs to the class of quinoline derivatives This compound contains various functional groups, including an ethanesulfonyl group, a tetrahydroquinoline ring, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide typically involves multiple steps:

  • Formation of Tetrahydroquinoline: Begin with the cyclization of aniline derivatives with appropriate diketones under acidic conditions to produce the tetrahydroquinoline structure.

  • Introduction of Ethanesulfonyl Group: Ethanesulfonyl chloride is then reacted with the tetrahydroquinoline derivative in the presence of a base, such as triethylamine, to form the ethanesulfonyl-substituted tetrahydroquinoline.

  • Esterification: The final step involves coupling this intermediate with 2-ethoxybenzoic acid through an esterification reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrially, the process might include continuous flow techniques to improve yield and efficiency. The large-scale production would optimize conditions such as temperature, pressure, and reaction time to ensure a consistent and high-purity product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can target the sulfonyl group, converting it to the corresponding sulfoxide or thiol.

  • Substitution: Nucleophilic substitution reactions are facilitated by the ethanesulfonyl group, allowing various nucleophiles to replace this group under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in basic or acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles (e.g., thiols, amines) under basic conditions (e.g., NaOH or K2CO3).

Major Products Formed:

  • Oxidized products like sulfoxides and sulfones.

  • Reduced products including thiols.

  • Substituted derivatives with nucleophiles attached to the quinoline ring.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide is a versatile compound with applications across multiple fields:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

  • Biology: Serves as a probe in studies involving cellular signaling pathways, particularly those related to the quinoline and sulfonyl groups.

  • Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules; shows promise as a lead compound in drug discovery for neurological disorders.

  • Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: Interacts with specific enzymes and receptors, possibly inhibiting or activating them based on the structural conformation.

  • Pathways Involved: Engages in signal transduction pathways by mimicking or blocking the action of naturally occurring compounds, thereby modulating cellular responses.

Comparison with Similar Compounds

When compared with similar quinoline-based compounds, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds include:

  • Quinine: A natural alkaloid with a different set of applications primarily in treating malaria.

  • Chloroquine: A synthetic derivative with antimalarial and anti-inflammatory properties.

  • Quinacrine: Known for its antiprotozoal activity and use in treating parasitic infections.

Properties

IUPAC Name

2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-11-12-18-15(14-16)8-7-13-22(18)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIYSOMWIXXEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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